molecular formula C44H78O3 B12949392 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene

1,2,3-Tris(dodecyloxy)-5-ethynylbenzene

Cat. No.: B12949392
M. Wt: 655.1 g/mol
InChI Key: BNEGJKCHUXNVHO-UHFFFAOYSA-N
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Description

1,2,3-Tris(dodecyloxy)-5-ethynylbenzene is a wedge-shaped amphiphilic mesogen featuring a benzene core substituted with three dodecyloxy chains and an ethynyl group. This structure enables unique self-assembly properties, particularly in liquid-crystalline (LC) phases. The ethynyl group provides a reactive site for further functionalization, such as coordination with transition metals (e.g., platinum complexes) for optoelectronic applications . Its synthesis typically involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of luminescent platinum(II) complexes .

Properties

Molecular Formula

C44H78O3

Molecular Weight

655.1 g/mol

IUPAC Name

1,2,3-tridodecoxy-5-ethynylbenzene

InChI

InChI=1S/C44H78O3/c1-5-9-12-15-18-21-24-27-30-33-36-45-42-39-41(8-4)40-43(46-37-34-31-28-25-22-19-16-13-10-6-2)44(42)47-38-35-32-29-26-23-20-17-14-11-7-3/h4,39-40H,5-7,9-38H2,1-3H3

InChI Key

BNEGJKCHUXNVHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene

  • Starting from 1,2,3-trihydroxybenzene or a related precursor, the three hydroxyl groups are alkylated with dodecyl bromide under basic conditions (e.g., potassium carbonate in acetone or DMF) to yield 1,2,3-tris(dodecyloxy)benzene.
  • Bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to afford 5-bromo-1,2,3-tris(dodecyloxy)benzene with high regioselectivity.

Conversion to 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene

  • The key step involves the transformation of the 5-bromo substituent into an ethynyl group.
  • This is typically performed via a Sonogashira cross-coupling reaction using terminal alkynes or acetylene equivalents.
  • A representative procedure involves:

    • Treating 5-bromo-1,2,3-tris(dodecyloxy)benzene with a palladium catalyst such as Pd(PPh3)4 and a copper co-catalyst CuI.
    • Using triethylamine as a base and solvent such as DMF.
    • Stirring the reaction mixture at elevated temperatures (e.g., 110 °C) for extended periods (up to 72 hours) to ensure complete coupling.
  • Alternatively, the ethynyl group can be introduced by first converting the bromo compound to a 5-(2,2-dibromovinyl) intermediate via a Wittig-type reaction with tetrabromomethane and triphenylphosphine, followed by dehalogenation with ethylmagnesium bromide (Grignard reagent) to yield the ethynyl derivative.

Lithiation and Formylation Route (Alternative)

  • Another method involves lithiation of a 1,2,3-tris(dodecyloxy)benzene derivative at low temperature (-78 °C) using n-butyllithium.
  • Subsequent reaction with electrophiles such as DMF introduces formyl groups, which can be further transformed into ethynyl groups through dibromovinyl intermediates and dehalogenation steps.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Alkoxylation of trihydroxybenzene Dodecyl bromide, K2CO3, acetone or DMF, reflux ~85-90 High regioselectivity for 1,2,3-substitution
Bromination at 5-position NBS or Br2, controlled temperature ~80-85 Selective monobromination
Sonogashira coupling Pd(PPh3)4, CuI, NEt3, DMF, 110 °C, 48-72 h 30-40 Moderate yield, requires long reaction time
Wittig-type dibromovinyl intermediate CBr4, PPh3, CH2Cl2, 0 °C to RT ~90 High yield intermediate
Dehalogenation to ethynyl Ethylmagnesium bromide, THF, 0 °C to RT ~95 Efficient conversion to ethynyl group

Characterization and Purity

  • The final product, this compound, is typically isolated as a brown solid with characteristic NMR signals:
    • ^1H NMR: Aromatic protons at ~6.7 ppm (singlet), ethynyl proton at ~3.0 ppm (singlet), and aliphatic dodecyl chain protons between 0.9–3.9 ppm.
    • ^13C NMR: Signals corresponding to aromatic carbons, ethynyl carbons (~75-85 ppm), and alkoxy carbons.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C62H114O3 (M+ = 906.8768).
  • Purity is ensured by chromatographic techniques such as silica gel column chromatography.

Summary of Key Research Findings

  • The Sonogashira coupling remains the most widely used method for introducing the ethynyl group on the tris(dodecyloxy)benzene core, despite moderate yields and long reaction times.
  • The Wittig-type dibromovinyl intermediate route followed by Grignard dehalogenation offers a high-yield alternative for ethynylation with good control over reaction conditions.
  • Alkoxylation and bromination steps are well-established with high regioselectivity and yields, providing a reliable foundation for subsequent functionalization.
  • The compound’s synthesis has been reported in multiple peer-reviewed studies, confirming reproducibility and scalability for research applications.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structural Characteristics and Synthesis

1,2,3-Tris(dodecyloxy)-5-ethynylbenzene is characterized by a benzene ring with three dodecyloxy side chains and an ethynyl group. This structure enhances its solubility and self-assembly properties, making it suitable for various applications.

Synthesis Overview

The compound can be synthesized using a combination of palladium-catalyzed coupling reactions. The general procedure involves the reaction of dodecyloxy-substituted phenyl acetylenes with appropriate coupling partners under specific conditions to yield the desired product .

Self-Assembly in Solution

One of the primary applications of this compound is in the field of self-assembled nanostructures. Studies have shown that the compound can form supramolecular polymers through dynamic covalent chemistry. For instance, its interaction with phenylethynylene bis-urea macrocycles leads to improved solubility and enhanced self-assembly behavior in organic solvents like chloroform .

Optical Properties

The compound exhibits notable optical properties that make it suitable for use in organic light-emitting diodes (OLEDs) and optical waveguides. Its ability to facilitate charge transport is crucial for developing efficient electronic devices .

Organic Field-Effect Transistors (OFETs)

This compound has been explored as a semiconductor material in organic field-effect transistors. Its high hole mobility makes it a promising candidate for enhancing device performance .

Photovoltaic Devices

The compound's conjugated structure allows it to absorb light effectively, making it suitable for applications in organic photovoltaic devices. Research indicates that incorporating this compound into polymer blends can improve energy conversion efficiencies .

Case Study 1: Self-Assembly Mechanisms

A study investigating the self-assembly of this compound revealed that concentration-dependent NMR spectroscopy could be used to observe significant changes in chemical shifts indicative of intermolecular interactions. This research provides insights into the mechanisms driving self-assembly processes that are vital for creating functional materials .

Study Methodology Findings
Self-Assembly MechanismsNMR SpectroscopyNotable downfield shift indicating hydrogen bonding interactions

Case Study 2: Applications in OFETs

Research on the application of this compound in organic field-effect transistors demonstrated a significant improvement in charge carrier mobility compared to traditional materials. The study highlighted its potential for next-generation electronic devices .

Study Device Type Mobility Improvement
OFET PerformanceOrganic Field-Effect TransistorHigh hole mobility observed

Mechanism of Action

The mechanism of action of 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene involves its ability to self-assemble into ordered structures due to the presence of long alkyl chains. These chains induce phase separation between the aromatic core and the flexible side chains, leading to the formation of columnar structures. The compound’s unique molecular structure allows it to interact with various molecular targets, including cell membranes and proteins, through hydrophobic and π-π stacking interactions .

Comparison with Similar Compounds

Core Structural Analogs: 1,2,3-Tris(dodecyloxy)benzene (TDOB) Derivatives

  • TDOB-Based Sulfonic Acid Salts: TDOBSH (Acid): Forms a gyroid cubic LC phase. Application of a magnetic field parallel to the film enhances orientation . TDOBSNa (Sodium Salt): Exhibits a highly ordered columnar phase, minimally affected by magnetic fields due to strong ionic interactions . TDOBSPyr (Pyridine Salt): Generates a primitive cubic phase under magnetic fields, with pronounced sensitivity to thermal and magnetic stimuli .

Fluorinated Analogs

  • 1,2,3-Tris(perfluoroalkoxy)-5-ethynylbenzene: Synthesis: Derived from perfluorinated alkyl chains via Grignard reactions (e.g., using EtMgBr) . Properties: Fluorocarbon chains enhance hydrophobicity and thermal stability. NMR data (δ = -80.8 ppm in ¹⁹F NMR) confirm perfluoroalkyl group integration, which disrupts π-π stacking compared to hydrocarbon analogs . Comparison: The non-fluorinated dodecyloxy chains in 1,2,3-Tris(dodecyloxy)-5-ethynylbenzene allow for stronger van der Waals interactions, favoring columnar or smectic LC phases over cubic structures seen in fluorinated variants .

Functional Group Variations

  • 3,4,5-Tris(dodecyloxy)aniline :
    • Synthesized by reducing the nitro group in 1,2,3-Tris(dodecyloxy)-5-nitrobenzene. The amine group enables hydrogen bonding, promoting columnar LC phases distinct from the ethynyl derivative’s behavior .
  • Platinum(II) Complexes with Ethynylbenzene: Coordination of the ethynyl group with platinum (e.g., Complex 19 ) introduces luminescent properties, absent in non-metalated analogs.

Comparative Data Table

Compound Substituents LC Phase Type Response to Magnetic Field Key Applications
This compound 3× dodecyloxy, 1× ethynyl Likely smectic/columnar Not reported Metal coordination, optoelectronics
TDOBSH (Acid) 3× dodecyloxy, 1× sulfonic acid Gyroid cubic Improved orientation (parallel field) Thin-film morphology control
TDOBSPyr (Pyridine salt) 3× dodecyloxy, 1× sulfonate Primitive cubic Ordered texture (normal field) Stimuli-responsive materials
Fluorinated ethynylbenzene 3× perfluoroalkoxy, 1× ethynyl Cubic/disordered N/A High thermal stability

Research Findings and Implications

  • Synthetic Flexibility : Functionalization at the ethynyl position (e.g., metal coordination) expands utility in photophysics, whereas sulfonic acid derivatives prioritize ionic self-assembly .
  • Fluorination Trade-offs : While fluorination enhances thermal resilience, it reduces compatibility with organic solvents and alters phase morphology .

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